molecular formula C8H7N3O2 B12955545 5-Methyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid

5-Methyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid

Cat. No.: B12955545
M. Wt: 177.16 g/mol
InChI Key: GSVOYTVQYLPFLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The presence of a carboxylic acid group at the 6th position and a methyl group at the 5th position makes this compound unique.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid typically involves the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals under acidic conditions. Trifluoracetic acid is often used as a catalyst in this reaction . The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the desired pyrazolopyridine structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of automated systems for reagent addition and product isolation can improve efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Methyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Methyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes such as proliferation, differentiation, and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid is unique due to the presence of both a methyl group at the 5th position and a carboxylic acid group at the 6th position. These functional groups contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C8H7N3O2

Molecular Weight

177.16 g/mol

IUPAC Name

5-methyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid

InChI

InChI=1S/C8H7N3O2/c1-4-2-5-3-9-11-7(5)10-6(4)8(12)13/h2-3H,1H3,(H,12,13)(H,9,10,11)

InChI Key

GSVOYTVQYLPFLI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(NN=C2)N=C1C(=O)O

Origin of Product

United States

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